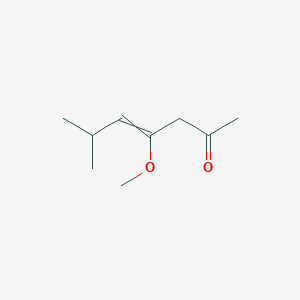
4-Methoxy-6-methylhept-4-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methylhept-4-en-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone with a methoxy group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylhept-4-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methoxy-6-methylhept-4-en-2-ol with an oxidizing agent to form the desired ketone. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of safer and more environmentally friendly oxidizing agents to comply with industrial safety standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylhept-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxy-6-methylhept-4-en-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylhept-4-en-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of enzymatic activity. The pathways involved may include the modulation of signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Similar in structure but with a pyran ring instead of a heptene chain.
4-Methoxy-6-methylheptan-2-one: Lacks the double bond present in 4-Methoxy-6-methylhept-4-en-2-one.
Properties
CAS No. |
60909-19-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methoxy-6-methylhept-4-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-9(11-4)6-8(3)10/h5,7H,6H2,1-4H3 |
InChI Key |
RIEQLELZRZLDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


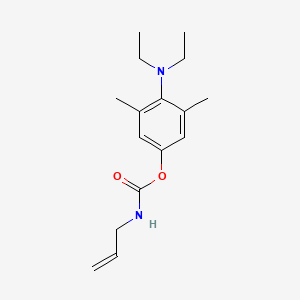

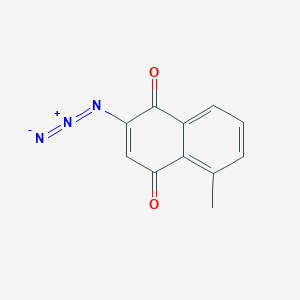

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)

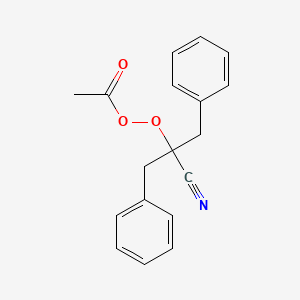
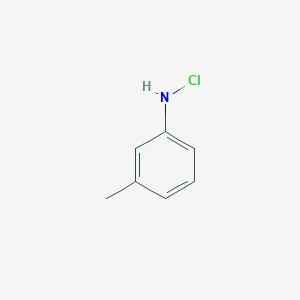
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
